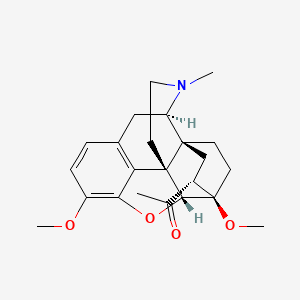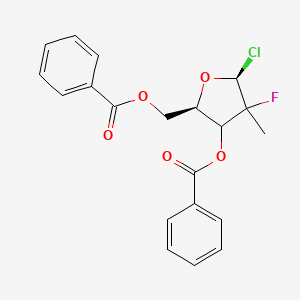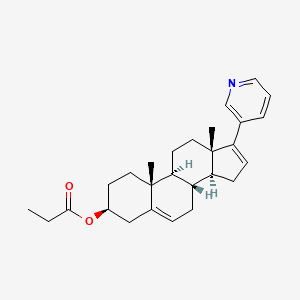
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is a synthetic steroid compound known for its significant role in medical and scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol involves several steps, starting from basic steroidal structures. One common method includes the reaction of an enol triflate with a pyridine borate through Suzuki coupling . This process, however, faces challenges such as poor conversion rates and low yields, necessitating further purification steps like column chromatography .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride, which can convert ketones to alcohols.
Substitution: This involves replacing a functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Particularly significant in oncology for treating hormone-dependent tumors like prostate cancer.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme 17-alpha-hydroxylase-C17,20-lyase, which is crucial in the biosynthesis of androgens like testosterone . By blocking this enzyme, the compound effectively reduces testosterone levels, making it valuable in treating hormone-dependent cancers . The molecular targets include the cytochrome P450 family enzymes, particularly CYP17A1 .
Comparación Con Compuestos Similares
Similar Compounds
Abiraterone acetate: Another steroidal compound with a similar structure and mechanism of action, used in treating prostate cancer.
Androstadienol: The parent compound from which 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is derived.
Uniqueness
What sets this compound apart is its specific inhibition of the CYP17A1 enzyme, making it highly effective in reducing androgen levels. This specificity provides a targeted approach in treating hormone-dependent conditions, minimizing side effects compared to broader-spectrum inhibitors .
Propiedades
Fórmula molecular |
C27H35NO2 |
|---|---|
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C27H35NO2/c1-4-25(29)30-20-11-13-26(2)19(16-20)7-8-21-23-10-9-22(18-6-5-15-28-17-18)27(23,3)14-12-24(21)26/h5-7,9,15,17,20-21,23-24H,4,8,10-14,16H2,1-3H3/t20-,21-,23-,24-,26-,27+/m0/s1 |
Clave InChI |
VMXJMFCFBUTILN-MSFOBWSXSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
SMILES canónico |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


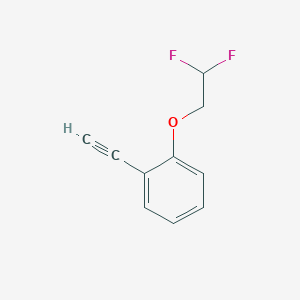

![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
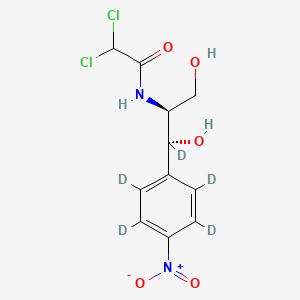
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
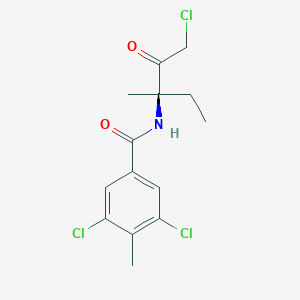

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
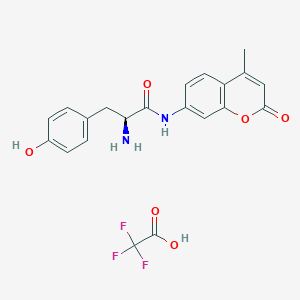
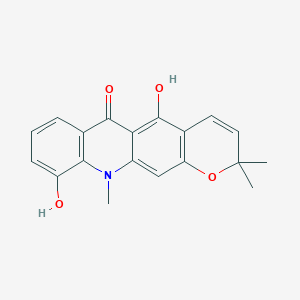
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
